Home > Products > Screening Compounds P55188 > 2,5-Dichloro-4-(difluoromethoxy)benzoic acid
2,5-Dichloro-4-(difluoromethoxy)benzoic acid - 1803817-86-8

2,5-Dichloro-4-(difluoromethoxy)benzoic acid

Catalog Number: EVT-1737875
CAS Number: 1803817-86-8
Molecular Formula: C8H4Cl2F2O3
Molecular Weight: 257.01 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Dichloro-4-(difluoromethoxy)benzoic acid (DGM) is a synthetic benzoic acid derivative. While not naturally occurring, its structure shares similarities with naturally occurring benzoic acids, known for their antimicrobial properties []. DGM has demonstrated potential as a therapeutic agent in preclinical studies, particularly in the context of pulmonary fibrosis.

Synthesis Analysis
  • From 3-Halogeno-4-hydroxybenzaldehyde: One method involves a multi-step reaction starting with 3-halogeno-4-hydroxybenzaldehyde and cyclopropylmethanol in the presence of an alkali []. This leads to the formation of an intermediate compound, which further reacts with chlorodifluoroacetic acid or its derivative, again in the presence of an alkali, to produce 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde. Finally, an oxidation reaction yields DGM.
  • From 3-Nitro-4-hydroxybenzoic acid ester: Another method utilizes 3-nitro-4-hydroxybenzoic acid ester as the starting material []. Through a series of reactions, including alkylation, reduction, diazotization, hydrolysis, alkylation, and deprotection, DGM is synthesized.
Mechanism of Action

DGM has shown promising results in preclinical studies for treating pulmonary fibrosis. Its mechanism of action is believed to involve the inhibition of Transforming Growth Factor-β1 (TGF-β1) induced epithelial-mesenchymal transition (EMT) []. DGM appears to achieve this by:

  • Downregulating EMT markers: DGM treatment reduced the expression of proteins associated with EMT, such as α-SMA, vimentin, and collagen I, in A549 cells treated with TGF-β1 [].
  • Upregulating epithelial markers: Conversely, DGM treatment increased the expression of E-cadherin, a protein crucial for maintaining epithelial cell integrity [].
  • Inhibiting TGF-β1 signaling: DGM treatment significantly reduced the phosphorylation levels of Smad2/3, key downstream effectors of the TGF-β1 signaling pathway [].
Applications
  • Attenuate TGF-β1-induced EMT: DGM effectively inhibited EMT in A549 cells stimulated with TGF-β1 [].
  • Reduce lung inflammation and fibrosis: In rat models of bleomycin-induced pulmonary fibrosis, DGM treatment resulted in decreased lung inflammation and fibrosis [].
  • Improve lung function: DGM treatment also led to improvements in lung function in these animal models [].

3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM)

    Compound Description: DGM is a benzoic acid derivative that exhibits potent inhibitory effects against TGF-β1-induced epithelial–mesenchymal transformation (EMT) in A549 cells and bleomycin-induced pulmonary fibrosis in rats []. This compound effectively suppresses the expression of proteins involved in fibrosis, such as α-SMA, vimentin, and collagen I, while enhancing the expression of E-cadherin. Furthermore, DGM significantly reduces Smad2/3 phosphorylation levels, highlighting its potential as a therapeutic agent for pulmonary fibrosis by targeting EMT pathways [].

3-Halogeno-4-hydroxybenzaldehyde

    Compound Description: This compound serves as a crucial starting material in the synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) []. Its halogen substituent at the 3rd position and the hydroxyl group at the 4th position on the benzene ring enable specific chemical transformations that ultimately lead to the formation of DGM.

    Relevance: 3-Halogeno-4-hydroxybenzaldehyde is a key precursor in synthesizing 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), a compound structurally analogous to the target compound, 2,5-Dichloro-4-(difluoromethoxy)benzoic acid []. Notably, both the target compound and 3-Halogeno-4-hydroxybenzaldehyde share a common structural motif: a benzene ring with a halogen substituent at the 3rd position and a modifiable group at the 4th position. This structural similarity underscores the significance of this compound in understanding the synthetic pathways and potential modifications of the target compound.

3-Cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde

    Compound Description: This benzaldehyde derivative acts as an intermediate in the synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) []. It is derived from 3-Halogeno-4-hydroxybenzaldehyde through a series of reactions and further oxidized to produce DGM.

    Relevance: 3-Cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde is a direct precursor in the synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM), a compound closely related to the target compound, 2,5-Dichloro-4-(difluoromethoxy)benzoic acid []. The structural similarity between this intermediate and the target compound, particularly the shared difluoromethoxy group at the 4th position and the cyclopropylmethoxy group at the 3rd position, highlights its importance in understanding the synthetic route and potential modifications of 2,5-Dichloro-4-(difluoromethoxy)benzoic acid.

Properties

CAS Number

1803817-86-8

Product Name

2,5-Dichloro-4-(difluoromethoxy)benzoic acid

IUPAC Name

2,5-dichloro-4-(difluoromethoxy)benzoic acid

Molecular Formula

C8H4Cl2F2O3

Molecular Weight

257.01 g/mol

InChI

InChI=1S/C8H4Cl2F2O3/c9-4-2-6(15-8(11)12)5(10)1-3(4)7(13)14/h1-2,8H,(H,13,14)

InChI Key

GENIDNAGQKEWKI-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.